molecular formula C16H12ClN3 B2466418 11-Chloro-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile CAS No. 163080-53-3

11-Chloro-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile

Cat. No. B2466418
M. Wt: 281.74
InChI Key: LIBJDHFUUQBZDC-UHFFFAOYSA-N
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Description

“11-Chloro-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile” is a chemical compound with the molecular formula C16H12ClN3 . It is a part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound is defined by its linear formula, C16H12ClN3 . The molecular weight of the compound is 281.747 .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results. It’s important to note that the buyer assumes responsibility to confirm the product identity and/or purity .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Research has shown innovative methods for synthesizing related compounds, exploring the chemical reactivity of similar carbonitriles towards nucleophilic reagents and their transformation into heterocyclic systems (Ibrahim & El-Gohary, 2016).
  • There's also a study on an unusual synthesis approach for tetrahydrobenzo[f]isoquinolines, demonstrating base-catalyzed ring transformation leading to various isoquinoline derivatives (Pratap, Raghunandan, Maulik, & Ram, 2007).

Fluorescence and Optical Properties

  • A study has synthesized and characterized novel fluorescent heterocyclic compounds, including imidazo[4,5-a]acridine-11-carbonitriles, demonstrating high fluorescence quantum yields, which might have potential applications in materials science or bioimaging (Sahraei, Pordel, Behmadi, & Razavi, 2013).

Antitumor Activities

  • Some research has been conducted on the evaluation of antitumor activities of related isoquinoline derivatives. For instance, pyrazoloisoquinolines and pyridazinopyrazoloisoquinolines were synthesized and screened for their in vitro antitumor activities, showing promise in medicinal chemistry (Hassaneen, Wardkhan, & Mohammed, 2013).

Photophysical and Thermodynamic Properties

  • A study on the photophysical and thermodynamic properties of MZ-341 dye, a derivative of benzimidazo[2,1-a]isoquinoline, investigated its performance as an organic sensitizer in Dye-sensitized Solar Cells (DSSCs), highlighting its potential in renewable energy applications (Samani & Hashemianzadeh, 2019).

Novel Synthesis Methods

  • Additional studies have focused on developing novel methods for the synthesis of functionalized angular polycyclic azaarenes, including benzimidazo[2,1-a]isoquinolines, which can be essential for creating new pharmaceuticals or materials (Pratap & Ram, 2007).

Safety And Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . This includes any warranty of merchantability, fitness for a particular purpose, or warranty against infringement of intellectual property rights of a third party .

Future Directions

The future directions for the use and study of this compound are not specified in the search results. As it is part of a collection of rare and unique chemicals, it may have potential applications in various research fields .

properties

IUPAC Name

11-chloro-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3/c17-15-11-6-2-1-5-10(11)12(9-18)16-19-13-7-3-4-8-14(13)20(15)16/h3-4,7-8H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBJDHFUUQBZDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(N3C4=CC=CC=C4N=C3C(=C2C1)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-Chloro-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile

Citations

For This Compound
1
Citations
ESAM Badawey, T Kappe - European journal of medicinal chemistry, 1999 - Elsevier
As part of a research project on the synthesis of a number of pyrido[1,2-a]benzimidazole derivatives with possible antineoplastic activity, and as a result of the interesting antineoplastic …
Number of citations: 53 www.sciencedirect.com

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